Berbine

Pharmacology Receptor Binding Neurochemistry

Sourcing Berbine (CAS 483-49-8) is critical for establishing validated analytical methods for protoberberine alkaloids. As the fundamental parent scaffold, it is an indispensable reference standard for the structural elucidation and quantification of key derivatives like berberine and palmatine. Procurement ensures precise chromatographic identification and pharmacognosy research, eliminating the confounding variables introduced by generic substitution with functionally divergent analogs. Secure this essential core standard to maintain experimental integrity.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 483-49-8
Cat. No. B1217896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbine
CAS483-49-8
Synonymserbine
tetrahydroprotoberberine
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41
InChIInChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2
InChIKeyBRLDZKPJJNASGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berbine (CAS 483-49-8) for Research and Industrial Procurement: Alkaloid Sourcing Guide


Berbine (CAS 483-49-8), also referred to as tetrahydroprotoberberine, is the fundamental parent structure of a significant class of isoquinoline alkaloids [1]. It serves as the core scaffold for numerous pharmacologically active compounds, including berberine and palmatine, and is primarily utilized in analytical chemistry, pharmacognosy, and as a key reference standard for the structural elucidation and quantification of related alkaloids [2].

Why Berbine Cannot Be Substituted by Berberine or Palmatine in Research Applications


Generic substitution among protoberberine alkaloids is scientifically unsound due to demonstrable differences in their biochemical and pharmacological profiles. Despite sharing the berbine core, compounds like berberine (a quaternary ammonium salt) and palmatine exhibit significantly divergent potencies across key biological targets, including alpha-2 adrenoceptors and microbial defense mechanisms [1]. Furthermore, the introduction of specific functional groups, such as the quaternary ammonium moiety in berberine, drastically alters its pharmacokinetic properties, leading to exceptionally low oral bioavailability (F < 1%) compared to its structural analogs [2]. Substitution without rigorous head-to-head comparison data risks introducing confounding variables into experimental outcomes.

Quantitative Evidence for Berbine Differentiation: Comparator Data vs. Palmatine and Berberine


Alpha-2 Adrenoceptor Binding Affinity: Berberine vs. Palmatine

Berberine demonstrates significantly higher affinity for the alpha-2 adrenoceptor than its close structural analog, palmatine. In competitive binding assays using rat cerebral cortex membranes, berberine inhibited binding with an IC50 value nearly 2-fold lower than that of palmatine [1].

Pharmacology Receptor Binding Neurochemistry

Antibacterial Activity Against Staphylococcus aureus: Berberine vs. Palmatine and Jatrorrhizine

Berberine exhibits superior antibacterial potency against Staphylococcus aureus 209P when compared to its in-class analogs. A 1962 study determined the effective dilution range for several protoberberine alkaloids, identifying berberine as the most potent agent [1]. While the data is presented as a range, it establishes a clear potency hierarchy: berberine > palmatine ≈ jatrorrhizine.

Antimicrobial Microbiology Natural Products

Oral Bioavailability Limitation of Berberine as a Critical Differentiator

Berberine is characterized by an exceptionally low oral bioavailability of less than 1% [1]. This poor systemic absorption is primarily attributed to extensive intestinal first-pass elimination, which is the major barrier to its oral bioavailability, and its high extraction and distribution in the liver [2]. This is a key differentiating property that directly impacts its utility as an oral therapeutic agent, a limitation not universally shared across all protoberberine derivatives.

Pharmacokinetics Drug Metabolism ADME

Route-Dependent Acute Toxicity (LD50) in Mice: Berberine

The acute toxicity of berberine is highly dependent on the route of administration. Intravenous (IV) injection yields a median lethal dose (LD50) of 9.0386 mg/kg in mice, which is over 6-fold lower (more toxic) than the LD50 for intraperitoneal (IP) injection at 57.6103 mg/kg [1]. Notably, an oral LD50 could not be determined due to saturable absorption [1].

Toxicology Safety Pharmacology Preclinical

Validated Application Scenarios for Berberine and Berbine-Derived Compounds


Investigating Alpha-2 Adrenergic Mechanisms in Neurological and Cardiovascular Research

For research focused on alpha-2 adrenoceptors, berberine is a validated and potent ligand with an established IC50 of 476 nM, making it significantly more effective than the related compound palmatine (IC50 = 956 nM) [1]. This makes berberine a preferred choice for in vitro and ex vivo studies examining adrenergic signaling, neurotransmitter release, and related cardiovascular or neurological pathways.

Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

Berberine serves as a key reference standard for evaluating the antimicrobial potency of protoberberine alkaloids. Its documented activity against Staphylococcus aureus, where it was identified as the most potent analog among a panel of protoberberines [1], makes it a valuable positive control for screening novel antimicrobial agents and for studying bacterial resistance mechanisms targeting this chemical scaffold.

ADME and Formulation Development for Low-Bioavailability Compounds

Berberine is an ideal model compound for research into advanced drug delivery systems designed to overcome extreme oral bioavailability challenges. Its well-characterized, ultra-low bioavailability (F < 1%) [1] due to extensive first-pass metabolism [2] provides a stringent test case for evaluating the performance of novel formulations, such as nanoparticles, phytosomes, or permeation enhancers.

Preclinical Toxicology: Evaluating Route-Dependent Toxicity of Natural Products

The stark contrast in berberine's acute toxicity profile between intravenous (LD50 = 9.0 mg/kg) and intraperitoneal (LD50 = 57.6 mg/kg) administration routes [1] positions it as a critical case study for preclinical toxicology programs. It can be used to educate researchers on the importance of route-of-administration in safety assessments and to calibrate in vivo dosing regimens for parenteral studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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